Piridicillin

Description

Piridicillin is a semi-synthetic penicillin-class antibiotic, chemically derived from 6-aminopenicillanic acid (6-APA) and structurally modified to enhance its antibacterial spectrum and stability . It is synthesized via the active ester method, involving dicyclohexylcarbodiimide (DCC) and γ-hydroxysuccinimide (HOSu) to condense amoxicillin with a pyridine-containing side chain . This modification confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria, distinguishing it from earlier penicillins like ampicillin. This compound’s molecular formula is C₁₆H₁₈N₃O₅S, with a molecular weight of 364.4 g/mol .

Properties

CAS No. |

69414-41-1 |

|---|---|

Molecular Formula |

C32H35N5O11S2 |

Molecular Weight |

729.8 g/mol |

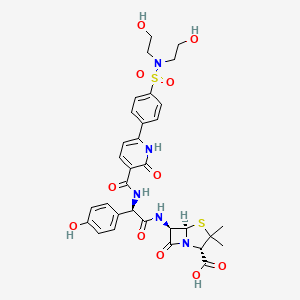

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C32H35N5O11S2/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46)/t23-,24-,25+,30-/m1/s1 |

InChI Key |

NAALWFYYHHJEFQ-ZASNTINBSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)O)C |

Other CAS No. |

69414-41-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of involves chemical modifications of natural penicillin precursors. Specific synthetic routes may vary, but they typically start from 6-aminopenicillanic acid (6-APA).

Reaction Conditions: These reactions often include acylation of 6-APA with a suitable acid chloride or anhydride.

Industrial Production: Industrial production methods involve large-scale fermentation of penicillin-producing strains (such as ) followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions: undergoes various reactions, including acylation, hydrolysis, and ring-opening reactions.

Common Reagents and Conditions: Acylation reactions use acid chlorides or anhydrides. Hydrolysis occurs under basic conditions.

Major Products: The major product is , which retains the penicillin core structure.

Scientific Research Applications

Chemistry: serves as a valuable tool for studying antibiotic resistance mechanisms and penicillin derivatives.

Biology: Researchers explore its impact on bacterial cell walls and resistance mechanisms.

Medicine: is used clinically to treat bacterial infections.

Industry: It contributes to the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Targets: primarily targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes (penicillin-binding proteins).

Pathways: It disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Penicillins

Molecular Structure and Key Modifications

Piridicillin’s side chain incorporates a pyridine ring, which enhances β-lactamase resistance and expands its Gram-negative coverage compared to amoxicillin. Below is a comparative analysis of this compound and related compounds:

| Compound | Molecular Structure | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₆H₁₈N₃O₅S | 364.4 | Pyridine-containing side chain |

| Amoxicillin | C₁₆H₁₉N₃O₅S | 365.4 | Hydroxyphenyl side chain |

| Ampicillin | C₁₆H₁₉N₃O₄S | 349.4 | Phenylglycine side chain |

| Piperacillin | C₂₃H₂₇N₅O₇S | 517.6 | Ureido group + piperazine ring |

| Mecillinam | C₁₅H₂₃N₃O₃S | 325.4 | Amidino side chain (targets Gram-negative) |

Sources :

Spectrum of Activity

- This compound: Broad-spectrum; effective against Streptococcus spp., Haemophilus influenzae, and E. coli. Limited activity against Pseudomonas aeruginosa .

- Amoxicillin : Similar Gram-positive coverage but weaker against β-lactamase-producing strains.

- Piperacillin : Enhanced anti-pseudomonal activity due to ureido group.

- Mecillinam : Narrow-spectrum; targets Gram-negative bacteria (e.g., Enterobacteriaceae) via PBP-2 binding .

Pharmacokinetic and Clinical Comparisons

Pharmacokinetic Parameters

| Parameter | This compound | Amoxicillin | Piperacillin | Mecillinam |

|---|---|---|---|---|

| Bioavailability | ~50% (oral) | 95% (oral) | <10% (oral) | 40% (oral) |

| Half-life (t₁/₂) | 1.2–1.5 h | 1–1.3 h | 0.8–1.2 h | 1.5–2 h |

| Protein Binding | 20–25% | 17–20% | 30–40% | 50–60% |

Notes: this compound’s moderate bioavailability and short half-life necessitate twice-daily dosing. Piperacillin is typically administered intravenously due to poor oral absorption .

Clinical Indications

- This compound : Respiratory tract infections, urinary tract infections (UTIs), and skin infections.

- Piperacillin : Hospital-acquired pneumonia, sepsis (often combined with β-lactamase inhibitors).

- Mecillinam : Uncomplicated UTIs caused by Gram-negative pathogens.

Research Findings and Resistance Profiles

- β-Lactamase Stability : this compound’s pyridine side chain reduces susceptibility to hydrolysis by TEM-1 and SHV-1 β-lactamases compared to ampicillin .

- Resistance Trends : Overuse of this compound in clinical settings has led to increased resistance in E. coli strains (up to 30% in Asia) .

- Synergistic Combinations : Like piperacillin-tazobactam, this compound may benefit from β-lactamase inhibitor adjuvants to combat resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.